Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyethyl group and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the piperidine derivative with benzyl chloroformate to form the carbamic acid benzyl ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The carbamic acid benzyl ester moiety may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility.
Comparison with Similar Compounds
Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid derivatives: These compounds share a similar piperidine ring structure but differ in their functional groups.
N-Substituted piperidines: These compounds have various substituents on the nitrogen atom of the piperidine ring, leading to different chemical and biological properties.
The uniqueness of Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
benzyl N-ethyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-19(16-9-6-10-18(13-16)11-12-20)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYQRSXYTXFLGU-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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